2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula and a molecular weight of 191.23 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is often utilized as a precursor in the synthesis of various biologically active compounds and is noted for its purity, typically around 95% .
The compound is classified under benzoxazole derivatives, which are known for their diverse pharmacological properties. Its structure consists of a benzoxazole ring with a dimethylaminomethyl substituent, which contributes to its biological activity. The compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available for research purposes .
The synthesis of 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-amino-1,3-benzoxazole with formaldehyde and dimethylamine under acidic conditions. This method allows for the formation of the desired compound via a Mannich reaction, where the dimethylamino group adds to the benzoxazole framework.
Key steps in the synthesis include:
Recent advancements in synthetic methodologies also explore one-step synthesis routes utilizing advanced catalytic systems to enhance yield and reduce reaction times .
The molecular structure of 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine features a benzoxazole core with a dimethylaminomethyl side chain. The InChI key for this compound is UHEGQCHRSZABRL-UHFFFAOYSA-N, and its canonical SMILES representation is CN(C)CC1=NC2=C(O1)C=CC(=C2)N .
Structural Data:
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine is not fully elucidated but suggests interactions with metal ion homeostasis within biological systems. It is hypothesized that the compound may alter cellular pathways involving metal ions, potentially influencing enzyme activities related to these ions.
The physical properties of 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine include:
Chemical Properties:
The compound exhibits basic characteristics due to the presence of an amine group, allowing it to participate in acid-base reactions. Its stability under various pH conditions makes it suitable for diverse applications .
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7